![molecular formula C16H17BrN2OS2 B3613888 5-(3-bromobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613888.png)
5-(3-bromobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(3-bromobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BBPT, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. BBPT has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-(3-bromobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, through the suppression of nuclear factor-kappaB activation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been shown to possess antioxidant activity, which may contribute to its therapeutic effects. This compound has also been shown to have an inhibitory effect on the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and are implicated in various pathological processes.
Advantages and Limitations for Lab Experiments
One advantage of 5-(3-bromobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to possess a range of therapeutic properties, making it a versatile compound for further research. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several potential future directions for research on 5-(3-bromobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential as a treatment for viral infections, particularly hepatitis C. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is potential for the development of novel derivatives of this compound with improved therapeutic properties.
Scientific Research Applications
5-(3-bromobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its anti-tumor properties, with promising results in the treatment of breast cancer and liver cancer. Additionally, this compound has shown potential as an anti-viral agent, with studies demonstrating its effectiveness against the hepatitis C virus.
properties
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS2/c17-13-6-4-5-12(9-13)10-14-15(20)19(16(21)22-14)11-18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8,11H2/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRTMYFBOKORA-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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